molecular formula C11H12O B14601473 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- CAS No. 61099-25-0

2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl-

Cat. No.: B14601473
CAS No.: 61099-25-0
M. Wt: 160.21 g/mol
InChI Key: RDFXCEWNTNXBBH-UHFFFAOYSA-N
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Description

2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl-: is a chemical compound with the molecular formula C11H12O It is a derivative of indanone, characterized by the presence of two methyl groups at the 1 and 3 positions of the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of acetic acid as a solvent and acetic anhydride as a catalyst. The reaction proceeds through the oxidation of 1,2-indenediol with hydrogen peroxide, followed by treatment with dilute sulfuric acid to yield the desired product .

Industrial Production Methods: Industrial production of 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

  • 2H-Inden-2-one, 1,3-dihydro-
  • 2H-Inden-2-one, 1,3-dihydro-5-methoxy-
  • 4-Methoxy-2-indanone
  • 4-Bromo-2-indanone
  • 5-Bromo-2-indanone
  • 5-Fluoro-2-indanone

Comparison: 2H-Inden-2-one, 1,3-dihydro-1,3-dimethyl- is unique due to the presence of two methyl groups at the 1 and 3 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

CAS No.

61099-25-0

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

1,3-dimethyl-1,3-dihydroinden-2-one

InChI

InChI=1S/C11H12O/c1-7-9-5-3-4-6-10(9)8(2)11(7)12/h3-8H,1-2H3

InChI Key

RDFXCEWNTNXBBH-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(C1=O)C

Origin of Product

United States

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